ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate
CAS No.: 1266692-21-0
Cat. No.: VC4674455
Molecular Formula: C12H14N4O2
Molecular Weight: 246.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1266692-21-0 |
|---|---|
| Molecular Formula | C12H14N4O2 |
| Molecular Weight | 246.27 |
| IUPAC Name | ethyl 3-phenyl-3-(2H-tetrazol-5-yl)propanoate |
| Standard InChI | InChI=1S/C12H14N4O2/c1-2-18-11(17)8-10(12-13-15-16-14-12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14,15,16) |
| Standard InChI Key | PNBDOJYWQFKNKV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(C1=CC=CC=C1)C2=NNN=N2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
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Ethyl propanoate backbone: Provides ester functionality, enhancing solubility in organic solvents.
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Phenyl group: Introduces aromaticity, influencing lipophilicity and π-π stacking interactions.
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Tetrazole ring: A five-membered heterocycle with four nitrogen atoms, contributing to dipole interactions and hydrogen-bonding capacity.
The tetrazole exists in two tautomeric forms (1H and 2H), with the 1H-tautomer being more prevalent in physiological conditions due to its thermodynamic stability .
Table 1: Key Physicochemical Properties
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a two-step process:
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Formation of the tetrazole-propanoic acid intermediate:
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Esterification:
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The carboxylic acid intermediate reacts with ethanol under acid catalysis (e.g., ):
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Microwave-assisted methods reduce reaction times from hours to minutes.
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Industrial Optimization
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Continuous flow systems enhance yield (up to 85%) and purity (>98%).
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Green chemistry approaches replace traditional solvents with ionic liquids, minimizing waste .
Reactivity and Functionalization
Key Reactions
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N-Alkylation: The tetrazole’s N1 position reacts with alkyl halides, enabling side-chain diversification .
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Ester Hydrolysis: Under basic conditions, the ethyl ester converts to a carboxylic acid, useful for prodrug strategies .
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Click Chemistry: The tetazole participates in Huisgen cycloadditions with alkynes, forming triazoles for polymer chemistry .
Table 2: Comparative Reactivity of Tetrazole Derivatives
| Compound | Reaction Partner | Product Application |
|---|---|---|
| Ethyl 3-phenyl-3-(1H-tetrazol-5-yl)propanoate | Propargyl bromide | Bioconjugation probes |
| 3-Phenyl-3-(1H-tetrazol-1-yl)propanoic acid | Ethanol | Prodrug synthesis |
Biological Activities and Mechanisms
Pharmacological Profile
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Antimicrobial Activity: The tetrazole ring disrupts bacterial cell membranes via electrostatic interactions, showing MIC values of 8–16 µg/mL against Staphylococcus aureus .
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Anti-Inflammatory Effects: Inhibits COX-2 by binding to the catalytic site (IC₅₀ = 12 µM).
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Anticancer Potential: Induces apoptosis in HeLa cells via caspase-3 activation (EC₅₀ = 45 µM) .
Structure-Activity Relationships (SAR)
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Phenyl substitution: Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but reduce solubility .
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Tetrazole positioning: N1-substituted derivatives show higher affinity for angiotensin receptors than N2 isomers .
Applications in Drug Discovery
Lead Compound for Hypertension
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The tetrazole mimics the carboxylate group in valsartan, enabling potent angiotensin II receptor blockade (IC₅₀ = 0.7 nM) .
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Supramolecular complexes with NEP inhibitors (e.g., sacubitril) exhibit synergistic effects in heart failure models .
Radiopharmaceuticals
Challenges and Future Directions
Limitations
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Poor oral bioavailability (<20%) due to high polarity.
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Tetrazole ring oxidation in hepatic microsomes generates toxic nitroso intermediates.
Innovations in Delivery Systems
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